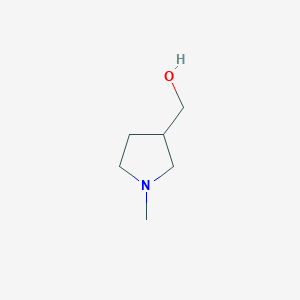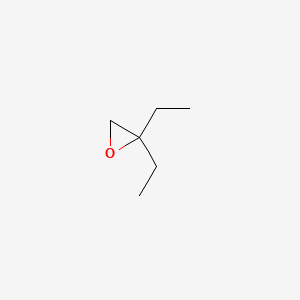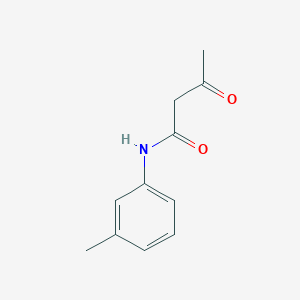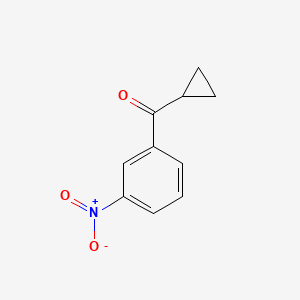
2,2',3,3',5,5',6,6'-Octachlorobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is C12H2Cl8 . The IUPAC name is 1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is 429.8 g/mol . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Chiral Effects in Enzyme Induction
2,2',3,3',5,5',6,6'-Octachlorobiphenyl, as part of the polychlorinated biphenyls (PCBs), has been studied for its chiral effects on enzyme induction. Research shows that enantiomers of PCBs, including this compound,demonstrate differential potencies in enzyme induction, particularly in cytochrome P-450 enzymes. This suggests a distinct interaction of these chiral PCBs with biological systems, affecting metabolic processes and possibly environmental fate (Püttmann, Mannschreck, Oesch, & Robertson, 1989).
Environmental Distribution and Impact
Studies have investigated the distribution and impact of octachlorobiphenyls like this compound in ecological systems. One such study focused on its accumulation in hematopoietic tissues, finding significant concentrations in bone marrow and suggesting potential environmental and health impacts (Beran, Brandt, & Slanina, 1983).
Chemical Properties and Stability
The chemical properties and stability of this compound have been a subject of study, providing insights into its environmental behavior. Research on its atropisomers, which are molecules with chiral axes,has revealed their rotational stability, contributing to an understanding of how these PCBs may behave under different environmental conditions. This knowledge is crucial for assessing the environmental persistence and potential risks associated with such compounds (Püttmann, Oesch, Robertson, & Mannschreck, 1986).
Toxicological and Environmental Health Research
Research in the field of toxicology has examined the effects of octachlorobiphenyls on human and animal health. Studies on compounds like this compound have explored their potential to induce auditory impairments, indicating a need for further investigation into the broader health implications of PCB exposure (Min, Kim, & Min, 2014).
Advances in Remediation and Degradation
Significant research has been conducted on methods to degrade or remediate environmental contamination by octachlorobiphenyls. Studies have explored pathways and products of degradation, such as through the sodium dispersion method, offering potential strategies for mitigating the environmental impact of these persistent organic pollutants (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is the Estrogen receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound affects the regulation of eukaryotic gene expression and impacts cellular proliferation and differentiation in target tissues . This is likely to play an important role in the development and maturation of many tissues .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl’s action involve the regulation of estrogen receptor activity by metabolizing free estradiol . This results in changes in gene expression and impacts cellular proliferation and differentiation .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl. As a member of the PCBs, this compound was banned in the 1970s due to its bioaccumulation and harmful health effects .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . The interaction with these enzymes can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression and disruption of normal cellular functions .
Cellular Effects
The effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . Furthermore, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can disrupt calcium homeostasis, leading to altered cell signaling and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the AhR, which leads to the activation of the receptor and subsequent changes in gene expression . This activation can result in the induction of phase I and phase II detoxification enzymes, which are involved in the metabolism of xenobiotics. Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can inhibit or activate various enzymes, leading to disruptions in normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that continuous exposure to 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can result in chronic toxicity, including liver damage and carcinogenic effects . The stability and persistence of this compound make it a significant concern in environmental and health studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical changes, while higher doses can lead to more severe toxic effects . For example, high doses of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl have been associated with liver damage, immunotoxicity, and reproductive toxicity in animal studies . These findings highlight the importance of understanding the dose-response relationship to assess the potential risks of exposure.
Metabolic Pathways
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolism of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is a critical factor in determining its toxicity and persistence in biological systems.
Transport and Distribution
The transport and distribution of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl within cells and tissues are influenced by its lipophilic nature . This compound can readily cross cell membranes and accumulate in lipid-rich tissues, such as adipose tissue and the liver . Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can bind to transport proteins, facilitating its distribution throughout the body . The accumulation of this compound in specific tissues can lead to localized toxic effects and long-term health risks.
Subcellular Localization
The subcellular localization of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is primarily within the lipid bilayers of cellular membranes . This localization can affect the fluidity and integrity of the membranes, leading to disruptions in cellular functions . Additionally, 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The presence of this compound in specific subcellular compartments can influence its biochemical and toxicological effects.
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOPEORRMSDUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074132 | |
| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2136-99-4 | |
| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79G6GKQ4GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the vapor pressure of 2,2',3,3',5,5',6,6'-Octachlorobiphenyl?
A1: Vapor pressure is a crucial parameter for understanding the potential for a chemical to volatilize and enter the atmosphere. This is particularly relevant for this compound as it can exist in the gaseous phase and be transported long distances in the environment []. By determining its vapor pressure, researchers can model its distribution and persistence in the environment.
Q2: How does the slow-stirring method contribute to the accurate determination of the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals like this compound?
A2: Highly hydrophobic chemicals like this compound tend to have very high Pow values, making their accurate determination challenging with traditional methods. The slow-stirring method overcomes this challenge by employing a gentle and prolonged stirring process. This minimizes the formation of emulsions and allows for a more accurate measurement of the equilibrium distribution of the chemical between the n-octanol and water phases, leading to a more reliable determination of its Pow []. This method is particularly valuable for assessing the bioaccumulation potential of highly hydrophobic pollutants like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




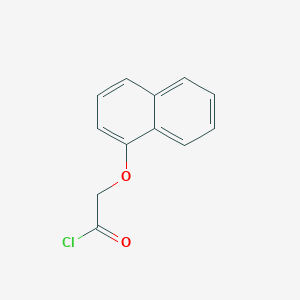

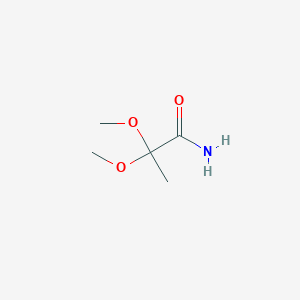
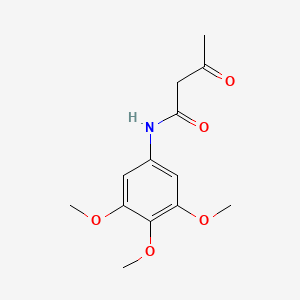
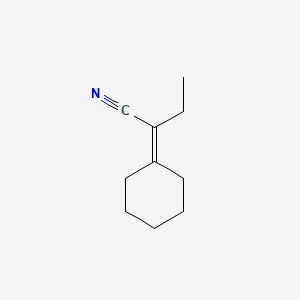


![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
